(R)-2-Phenylmorpholine

Neuropharmacology Monoamine Releasing Agent Psychostimulant

(R)-2-Phenylmorpholine (CAS 1225376-02-2) is the single (R)-enantiomer of the phenylmorpholine class, defined by a morpholine heterocycle bearing a phenyl substituent at the C2 stereocenter. Its molecular formula is C10H13NO with a molar mass of 163.22 g·mol−1.

Molecular Formula C10H13NO
Molecular Weight 163.22 g/mol
CAS No. 1225376-02-2
Cat. No. B036600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-Phenylmorpholine
CAS1225376-02-2
Molecular FormulaC10H13NO
Molecular Weight163.22 g/mol
Structural Identifiers
SMILESC1COC(CN1)C2=CC=CC=C2
InChIInChI=1S/C10H13NO/c1-2-4-9(5-3-1)10-8-11-6-7-12-10/h1-5,10-11H,6-8H2/t10-/m0/s1
InChIKeyZLNGFYDJXZZFJP-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-2-Phenylmorpholine (CAS 1225376-02-2): Chiral Morpholine Building Block for Asymmetric Synthesis and PROTAC Design


(R)-2-Phenylmorpholine (CAS 1225376-02-2) is the single (R)-enantiomer of the phenylmorpholine class, defined by a morpholine heterocycle bearing a phenyl substituent at the C2 stereocenter [1]. Its molecular formula is C10H13NO with a molar mass of 163.22 g·mol−1 [2]. This chiral secondary amine serves as a versatile fragment molecule in organic synthesis, notably as a building block for constructing STAT5/6 PROTAC degraders and inhibitors . The parent scaffold, 2-phenylmorpholine, is a known norepinephrine–dopamine releasing agent (NDRA) and psychostimulant [3].

Why (R)-2-Phenylmorpholine Cannot Be Replaced by Racemic 2-Phenylmorpholine or the (S)-Enantiomer in Chiral Synthesis


Generic substitution of (R)-2-Phenylmorpholine (CAS 1225376-02-2) with its racemate (CAS 23972-41-0) or the (S)-enantiomer (CAS 74572-15-9) is scientifically untenable for chiral resolution-dependent applications. In asymmetric synthesis and medicinal chemistry, the specific stereochemistry dictates the three-dimensional orientation of downstream intermediates, which directly influences biological target engagement and pharmacological profiles . While the racemic mixture may exhibit comparable NDRA activity in vitro, only the pure (R)-enantiomer guarantees the precise chiral environment required for enantioselective PROTAC linker attachment or the consistent production of single-enantiomer drug candidates. Using the racemate introduces a 50% impurity of the undesired (S)-enantiomer, which can confound structure-activity relationship (SAR) studies, compromise chiral purity requirements, and introduce off-target effects in pharmacological testing [1].

Quantitative Differentiation of (R)-2-Phenylmorpholine: Comparative Data for Scientific Selection


Monoamine Release Potency: 2-Phenylmorpholine as a Baseline NDRA

While specific EC50 values for the isolated (R)-enantiomer are not publicly available in primary literature, the racemic parent compound 2-phenylmorpholine (PAL-632) provides a foundational class-level reference for the scaffold's potent norepinephrine (NE) and dopamine (DA) releasing activity. The racemate exhibits EC50 values of 79 nM for NE release and 86 nM for DA release, with markedly weaker serotonin (5-HT) releasing activity (EC50 = 20,260 nM) [1]. This establishes a baseline potency profile for the phenylmorpholine core, against which enantiopure derivatives must be assessed. The (R)-enantiomer's specific contribution to this profile remains to be quantified through direct head-to-head studies.

Neuropharmacology Monoamine Releasing Agent Psychostimulant

Enantiomeric Purity and Analytical Specification for (R)-2-Phenylmorpholine

The procurement value of (R)-2-Phenylmorpholine is underpinned by verifiable enantiomeric purity. Vendor specifications confirm a minimum purity of 95–97% for the (R)-enantiomer, with some suppliers offering batches with ≥99.75% purity as determined by HPLC . In contrast, the racemic mixture (CAS 23972-41-0) contains a 1:1 ratio of (R)- and (S)-enantiomers, inherently limiting its utility for stereospecific applications. The (S)-enantiomer (CAS 74572-15-9) is available at comparable purity (≥97%) but exhibits opposite optical rotation, reported as [α] = -46.25° (c=1, DCM) for the (S)-form .

Chiral Purity Analytical Chemistry Quality Control

Application Specificity: (R)-2-Phenylmorpholine as a Key Fragment for STAT5/6 PROTAC Synthesis

Multiple vendor technical datasheets and product descriptions consistently identify (R)-2-Phenylmorpholine as a fragment molecule employed in the synthesis of STAT5/6 PROTAC degraders or inhibitors . This specific application is not reported for the racemic mixture or the (S)-enantiomer, suggesting that the (R)-configuration is either preferred or required for the stereochemical environment necessary for linker attachment or target engagement in these heterobifunctional molecules. While quantitative data on the resulting PROTACs' degradation efficiency are not provided in the context of this fragment, the consistent citation across reputable suppliers (TargetMol, MedChemExpress, Biozol) reinforces a defined, non-interchangeable role for the (R)-enantiomer in this emerging therapeutic modality.

PROTAC Targeted Protein Degradation Medicinal Chemistry

Optimal Application Scenarios for (R)-2-Phenylmorpholine in Academic and Industrial Research


Asymmetric Synthesis of Chiral Drug Intermediates

Employ (R)-2-Phenylmorpholine as a chiral building block in the enantioselective synthesis of complex organic molecules, particularly pharmaceutical intermediates where stereochemical purity is critical for biological activity. The compound's well-defined (R)-configuration provides a reliable stereocenter for constructing enantiopure APIs, leveraging its morpholine core for further functionalization .

Development of STAT5/6-Targeted PROTAC Degraders

Integrate (R)-2-Phenylmorpholine as a fragment or linker attachment point in the design and synthesis of PROTAC molecules aimed at degrading STAT5/6 proteins. The specific (R)-configuration is cited as essential for this application, ensuring proper geometry for ternary complex formation and efficient ubiquitination .

Structure-Activity Relationship (SAR) Studies of Monoamine Releasing Agents

Utilize (R)-2-Phenylmorpholine to probe the stereochemical requirements for norepinephrine and dopamine release. By comparing its activity with the (S)-enantiomer and racemic mixture in standardized monoamine release assays (e.g., rat brain synaptosomes), researchers can map the contribution of the chiral center to the pharmacophore's potency and selectivity, building upon the established class-level profile of 2-phenylmorpholine [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-2-Phenylmorpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.